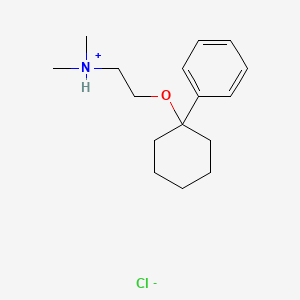

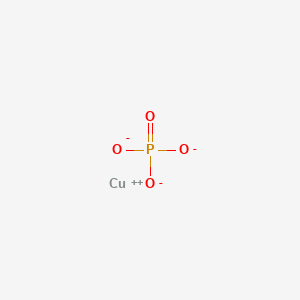

Copper;phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Copper phosphate, also known as copper(II) phosphate, is an inorganic compound with the chemical formula Cu₃(PO₄)₂. It is commonly found in a bluish-green or turquoise color due to the presence of copper ions. This compound is often used in various applications due to its unique chemical and physical properties .

Métodos De Preparación

Copper phosphate can be synthesized through several methods:

-

Laboratory Synthesis: : One common method involves the reaction of a soluble copper(II) salt, such as copper sulfate, with a soluble phosphate, such as sodium phosphate or ammonium phosphate. This reaction results in the precipitation of copper phosphate .

Reaction: 2 CuSO₄ + (NH₄)₂HPO₄ → Cu₃(PO₄)₂ + 2 (NH₄)HSO₄

-

Hydrothermal Method: : Copper phosphate hydroxide thin films can be prepared on stainless-steel substrates at 393 K via a hydrothermal method. This method involves the formation of orthorhombic-structured copper phosphate hydroxide thin films .

-

High-Temperature Reaction: : Anhydrous copper phosphate can be produced by a high-temperature (1000°C) reaction between diammonium phosphate and copper(II) oxide .

Reaction: 2 (NH₄)₂HPO₄ + 3 CuO → Cu₃(PO₄)₂ + 3 H₂O + 4 NH₃

Análisis De Reacciones Químicas

Copper phosphate undergoes various chemical reactions, including:

Oxidation and Reduction: Copper phosphate can participate in redox reactions, where copper ions can change their oxidation state.

Substitution Reactions: It can react with other compounds to form different copper-containing compounds.

Common Reagents and Conditions: Reagents such as phosphoric acid, copper hydroxide, and basic copper carbonate are commonly used in these reactions.

Aplicaciones Científicas De Investigación

Copper phosphate has a broad spectrum of applications in various fields:

Mecanismo De Acción

Copper phosphate exerts its effects through several mechanisms:

Antimicrobial Activity: Copper ions released from copper phosphate surfaces generate reactive oxygen species (ROS), which irreversibly damage microbial membranes.

Copper Metabolism: Copper ions are absorbed and transported within cells, participating in various biochemical reactions.

Comparación Con Compuestos Similares

Copper phosphate can be compared with other similar compounds, such as:

Iron(II) Phosphate: Similar to copper phosphate, iron(II) phosphate is used as a micronutrient in agriculture.

Zinc Phosphate: Used as a corrosion inhibitor and in dental cements, zinc phosphate has different applications compared to copper phosphate.

Copper phosphate stands out due to its unique combination of copper and phosphate ions, which contribute to its distinct chemical and physical properties.

Propiedades

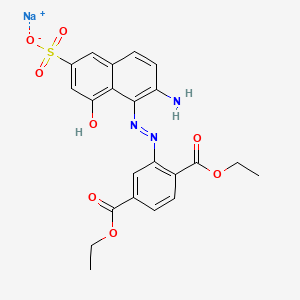

Fórmula molecular |

CuO4P- |

|---|---|

Peso molecular |

158.52 g/mol |

Nombre IUPAC |

copper;phosphate |

InChI |

InChI=1S/Cu.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+2;/p-3 |

Clave InChI |

CSCNMBQITNFHLH-UHFFFAOYSA-K |

SMILES canónico |

[O-]P(=O)([O-])[O-].[Cu+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.